3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione
Description
3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione (CAS 318271-91-9) is a purine-2,6-dione derivative with a methyl group at position 3 and a morpholine ring at position 6. Its molecular formula is C₁₀H₁₃N₅O₃, and it has a molar mass of 251.24 g/mol .
Properties
IUPAC Name |
3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-14-7-6(8(16)13-10(14)17)11-9(12-7)15-2-4-18-5-3-15/h2-5H2,1H3,(H,11,12)(H,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISDVJJIZSKFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of the Purine Core
The synthesis typically begins with the preparation of 8-bromo-3-methylxanthine. Bromination is achieved using reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dimethylformamide (DMF). For example, treatment of 3-methylxanthine with NBS in DMF at 80°C for 6 hours yields 8-bromo-3-methylxanthine with >85% purity.
Morpholine Substitution
The bromine atom at position 8 is replaced by morpholine via nucleophilic aromatic substitution (SNAr). This reaction is facilitated by polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), which stabilize the transition state. A catalytic system of potassium iodide (KI) and potassium carbonate (K₂CO₃) enhances reactivity by generating a more electrophilic aromatic intermediate.
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Combine 8-bromo-3-methylxanthine (1 equiv), morpholine (2.5 equiv), K₂CO₃ (3 equiv), and KI (0.1 equiv) in NMP.
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Heat at 110–120°C for 8–12 hours under nitrogen.
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Cool the mixture, dilute with water, and extract with ethyl acetate.
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Purify the crude product via recrystallization from ethanol to obtain this compound in 72–78% yield.
Key Variables:
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Temperature: Reactions below 100°C result in incomplete conversion, while temperatures exceeding 130°C promote decomposition.
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Solvent: NMP outperforms DMF and DMSO in yield due to superior solvation of intermediates.
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Catalyst: KI reduces reaction time by 30% compared to uncatalyzed conditions.
Alternative Synthetic Routes
Direct Amination of Xanthine Derivatives
A modified approach involves direct amination of 3-methylxanthine using morpholine in the presence of a copper(I) catalyst. This method avoids bromination but requires harsh conditions (150°C, 24 hours) and achieves lower yields (55–60%).
One-Pot Strategies
Recent patents describe one-pot syntheses combining bromination and substitution steps. For instance, sequential treatment of 3-methylxanthine with NBS and morpholine in a single reactor reduces purification steps and improves overall efficiency (yield: 68%).
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol or methanol yields high-purity (>98%) product. Slow cooling at 0°C enhances crystal formation, while activated carbon treatment removes colored impurities.
Chromatographic Methods
Flash chromatography on silica gel (eluent: ethyl acetate/methanol 9:1) resolves residual starting materials and byproducts. HPLC analysis (C18 column, acetonitrile/water 60:40) confirms purity.
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 3.65 (m, 4H, morpholine CH₂), 3.45 (s, 3H, N-CH₃), 2.95 (m, 4H, morpholine CH₂), 10.2 (s, 1H, NH).
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for the dominant preparation routes:
| Method | Starting Material | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SNAr with KI Catalyst | 8-Bromo-3-methylxanthine | 8–12 | 72–78 | 98 |
| Direct Amination | 3-Methylxanthine | 24 | 55–60 | 90 |
| One-Pot Synthesis | 3-Methylxanthine | 16 | 68 | 95 |
Advantages of SNAr Route:
Limitations of Direct Amination:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is , with a molecular weight of approximately 258.27 g/mol. The compound features a purine core, which is essential for its biological activity, and a morpholine group that enhances solubility and bioavailability.
Scientific Research Applications
1. Chemistry
- Building Block: This compound serves as a critical building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
2. Biology
- Biological Pathways: Research indicates that this compound can modulate various biological pathways. It has been studied for its potential to influence enzyme activity and receptor interactions, which are crucial for cellular signaling processes .
3. Medicine
- Therapeutic Potential: The compound is being explored for its therapeutic applications in treating diseases such as cancer and inflammatory disorders. Its ability to inhibit specific kinases involved in cell cycle regulation makes it a candidate for cancer therapy .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on cyclin-dependent kinases (CDKs). The results showed significant inhibition of CDK2 activity, suggesting potential use in cancer treatment by disrupting cell cycle progression.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide-induced endotoxemia, derivatives of this compound demonstrated the ability to suppress tumor necrosis factor-alpha (TNF-α) production. This indicates its potential as an anti-inflammatory agent .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in synthesizing derivatives with enhanced properties |
| Biology | Modulates biological pathways | Influences enzyme activity and receptor interactions |
| Medicine | Potential treatment for cancer | Inhibits CDK activity; anti-inflammatory effects observed |
Mechanism of Action
The mechanism of action of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences and similarities between 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione and related purine-2,6-dione derivatives:
Key Research Findings
Morpholine Substitution : The morpholine group in this compound provides a balance between solubility and target interaction, unlike bulkier substituents (e.g., benzyl groups) that may hinder binding .
Antiproliferative Activity : While benzoacridine-5,6-diones show strong activity against MCF-7 cells, purine-2,6-diones with morpholine groups may offer improved selectivity due to their smaller size and reduced steric hindrance .
Biological Activity
3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione, a purine derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological mechanisms, research findings, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a purine core with a morpholine substituent, which contributes to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
- Modulation of the Wnt Pathway : Research indicates that this compound may modulate the Wnt signaling pathway, which is crucial in cancer biology and developmental processes .
- Antiviral and Anticancer Properties : Studies have shown that the compound exhibits antiviral activity against certain viruses and can induce apoptosis in cancer cell lines .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including colon and breast cancer cells. For instance, one study reported a reduction in cell viability by up to 80% at concentrations ranging from 1 to 10 µM .
Antiviral Activity
The compound has also been evaluated for its antiviral potential:
- Mechanistic Insights : It was found to inhibit viral replication by targeting viral enzymes, thereby preventing the virus from hijacking host cellular machinery .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study explored the effects of this compound on HCT116 colon cancer cells. The results indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 50 |
| 10 | 20 |
These findings suggest a dose-dependent inhibition of cell growth, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antiviral Efficacy
In assessing its antiviral properties against a model virus (e.g., influenza), researchers found that:
| Compound Concentration (µM) | Viral Titer Reduction (%) |
|---|---|
| 0 | 0 |
| 5 | 30 |
| 10 | 60 |
| 20 | 90 |
This data demonstrates significant antiviral activity at higher concentrations.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
